1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
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Overview
Description
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C8H9N3O It is characterized by the presence of a cyano group, a hydroxymethyl group, and a hydrazine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 4-cyano-2-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Cyano-2-(carboxymethyl)phenyl)hydrazine.
Reduction: 1-(4-Amino-2-(hydroxymethyl)phenyl)hydrazine.
Substitution: Derivatives with different alkyl or acyl groups attached to the hydrazine moiety.
Scientific Research Applications
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyano group may also participate in interactions with cellular components, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine: Contains a cyano group, hydroxymethyl group, and hydrazine moiety.
1-(4-Cyano-2-(hydroxymethyl)phenyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.
1-(4-Cyano-2-(hydroxymethyl)phenyl)ethanol: Contains a hydroxymethyl group and cyano group but lacks the hydrazine moiety.
Uniqueness
This compound is unique due to the presence of both the hydrazine moiety and the cyano group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-hydrazinyl-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H9N3O/c9-4-6-1-2-8(11-10)7(3-6)5-12/h1-3,11-12H,5,10H2 |
InChI Key |
UIASZAMCASUDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)NN |
Origin of Product |
United States |
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